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Compound of Interest

Compound Name: Thiazole-5-carbonitrile

Cat. No.: B1321843 Get Quote

An In-Depth Technical Guide to Thiazole-5-carbonitrile: Core Properties and Applications

Abstract
Thiazole-5-carbonitrile is a pivotal heterocyclic building block in modern chemical research,

bridging the fields of medicinal chemistry and materials science. This guide provides an in-

depth analysis of its fundamental properties, synthesis, and reactivity from an application-

focused perspective. We delve into the causality behind its synthetic pathways, particularly the

Hantzsch synthesis, and explore the chemical versatility endowed by its nitrile functionality.

This document is structured to serve as a practical and authoritative resource for researchers,

offering detailed, self-validating experimental protocols for synthesis and characterization,

comprehensive spectroscopic data, and a critical examination of its utility in the development of

novel therapeutic agents and functional materials.

Introduction: The Strategic Importance of the
Thiazole Scaffold
The thiazole ring is a "privileged scaffold" in drug discovery, a five-membered heterocyclic motif

containing sulfur and nitrogen that is a cornerstone in numerous natural products and FDA-

approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and

capacity for hydrogen bonding have established it as a critical pharmacophore. When

functionalized at the C5 position with an electron-withdrawing nitrile group, the resulting

molecule, thiazole-5-carbonitrile, becomes an exceptionally versatile intermediate.
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The nitrile group not only modulates the electronic character of the thiazole ring but also serves

as a synthetic handle for a variety of chemical transformations, including hydrolysis to

carboxylic acids, reduction to amines, or cycloaddition reactions to form other heterocyclic

systems.[3][4] This synthetic flexibility allows for the systematic elaboration of the core scaffold,

a crucial process in structure-activity relationship (SAR) studies. Consequently, thiazole-5-
carbonitrile is a sought-after precursor for developing antiviral agents, anticancer therapeutics,

and electron-deficient materials for organic electronics.[3][5] This guide aims to provide the

foundational knowledge required to harness the full potential of this valuable compound.

Core Physicochemical Properties
The physical and chemical properties of a starting material dictate its handling, storage, and

reaction conditions. Thiazole-5-carbonitrile is a stable, crystalline solid under standard

conditions, with solubility characteristics that make it amenable to a range of common organic

solvents.

Property Value Source(s)

CAS Number 25742-12-5 [6]

Molecular Formula C₄H₂N₂S PubChem

Molecular Weight 110.14 g/mol PubChem

Appearance Crystalline solid [3]

Melting Point 75-80 °C [3]

Boiling Point 180-190 °C (at 760 mmHg) [3]

Solubility

Moderately soluble in DMF and

acetonitrile; limited water

solubility.

[3]

Spectroscopic Characterization: An Analytical
Framework
Robust characterization is the bedrock of chemical synthesis. While a definitive, published

experimental spectrum for thiazole-5-carbonitrile is not readily available, its structure allows
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for a highly reliable prediction of its spectral features based on established principles and data

from analogous compounds, such as the isomeric thiazole-4-carbonitrile and unsubstituted

thiazole.[7][8][9]

Table 2: Expected Spectroscopic Data for Thiazole-5-carbonitrile
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Technique Expected Features
Rationale & Comparative

Data

¹H NMR
δ 9.1-9.3 (s, 1H, H2), δ 8.7-
8.9 (s, 1H, H4)

The protons on the
thiazole ring are in an
aromatic environment and
are deshielded. The
electron-withdrawing
nitrile group at C5 will
strongly deshield the
adjacent H4 proton. The
H2 proton is adjacent to
both S and N atoms. For
comparison, protons on
unsubstituted thiazole
appear at δ ~8.9 (H2), ~7.9
(H4), and ~7.4 (H5) ppm.[8]

¹³C NMR

δ 155-160 (C2), δ 150-155

(C4), δ 115-120 (C≡N), δ 110-

115 (C5)

Aromatic carbons appear in

the δ 100-160 ppm range.[10]

The nitrile carbon is typically

found around δ 115-120 ppm.

The C5 carbon, directly

attached to the nitrile, will be

significantly shifted. In thiazole-

4-carbonitrile, the nitrile carbon

appears at δ 114.5 ppm and

the ring carbons at δ 157.4,

133.6, and 125.9 ppm.[7]
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Technique Expected Features
Rationale & Comparative

Data

FT-IR (cm⁻¹)

~3100 (C-H stretch, aromatic),

~2230 (C≡N stretch, strong),

~1500 (C=N stretch), ~1450

(C=C stretch)

The nitrile (C≡N) stretch is a

sharp, strong, and highly

characteristic absorption in the

2260-2220 cm⁻¹ region.[11]

Aromatic C-H stretching occurs

above 3000 cm⁻¹. Ring

vibrations (C=N, C=C) appear

in the 1600-1400 cm⁻¹

fingerprint region.[12][13]

| Mass Spec (EI) | M⁺ at m/z 110. Key fragments from loss of HCN (m/z 83) or retro-synthetic

cleavage. | The molecular ion peak corresponding to the molecular weight (110.14) should be

clearly visible. Electron impact ionization will likely induce fragmentation of the ring and loss of

stable neutral molecules like hydrogen cyanide. |

Protocol 1: Standard Operating Procedure for
Spectroscopic Validation
This protocol ensures a self-validating workflow for confirming the identity and purity of

synthesized thiazole-5-carbonitrile.

1. Sample Preparation:

NMR: Accurately weigh 5-10 mg of the dried, purified product and dissolve in ~0.7 mL of
deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).
FT-IR: Place a small, neat amount of the crystalline solid directly onto the diamond crystal of
an ATR-FTIR spectrometer.
MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for
analysis by ESI or EI-MS.

2. Data Acquisition:
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¹H & ¹³C NMR: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for
protons. For ¹³C NMR, ensure a sufficient number of scans (e.g., 1024 or more) to achieve a
good signal-to-noise ratio, as the quaternary C5 and nitrile carbons will have weak signals.
FT-IR: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a
background scan first.
HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition. The
measured mass should be within 5 ppm of the calculated exact mass (C₄H₂N₂S).

3. Data Analysis & Validation:

Cross-Verification: The acquired data must be mutually consistent. The molecular formula
confirmed by HRMS must match the integration and number of signals in the NMR spectra.
Comparison to Expected Values: Compare the observed chemical shifts and IR absorption
frequencies with the expected values in Table 2.
Purity Assessment: The ¹H NMR spectrum is the primary tool for purity assessment. The
absence of significant signals other than those for the product, solvent, and TMS indicates
high purity.

Chemical Synthesis: A Rational Approach
The construction of the thiazole ring is most reliably achieved via the Hantzsch thiazole

synthesis, a robust condensation reaction between an α-halocarbonyl compound and a

thioamide.[14][15] For thiazole-5-carbonitrile, this translates to a retrosynthetic disconnection

to thioformamide and an α-halo-α-formylacetonitrile (or a synthetic equivalent).
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Thiazole-5-carbonitrile

Hantzsch Disconnection

Thioformamide
(HCSNH₂)

α-Halo-α-formylacetonitrile
(X-CH(CHO)CN)

Reaction Workup & Isolation Purification & Validation

1. Combine α-halocarbonyl
& thioformamide in EtOH

2. Heat to reflux
(e.g., 65 °C, 2-4h) 3. Cool to RT 4. Quench with

aq. NaHCO₃
5. Filter crude product 6. Recrystallize

(e.g., from Ethanol/Water) 7. Dry under vacuum 8. Characterize via
NMR, IR, MP

Nitrile Group Transformations

Thiazole-5-carbonitrile

Thiazole-5-carboxamide

 H₂O / H⁺ or OH⁻

(mild)

Thiazole-5-carboxylic Acid

 H₂O / H⁺ or OH⁻

(vigorous)5-(Aminomethyl)thiazole

 LiAlH₄ then H₂O

Thiazole-5-carbaldehyde

 1. DIBAL-H
2. H₂O

5-Acylthiazole

 1. R-MgBr
2. H₃O⁺

5-(1H-Tetrazol-5-yl)thiazole

 NaN₃, NH₄Cl

 H₂O / H⁺ or OH⁻

(heat)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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